molecular formula C9H11NO2 B3034413 (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one CAS No. 17168-45-5

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Cat. No.: B3034413
CAS No.: 17168-45-5
M. Wt: 165.19 g/mol
InChI Key: FZMFPCLBMUFJGR-AATRIKPKSA-N
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Description

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a furan ring and a dimethylamino group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one typically involves the condensation of 2-acetylfuran with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium ethoxide or potassium tert-butoxide can be used to enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring and the dimethylamino group can participate in substitution reactions. Electrophilic substitution can occur at the furan ring, while nucleophilic substitution can occur at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, and acyl halides.

Major Products:

    Oxidation: Hydroxylated derivatives and oxides.

    Reduction: Saturated derivatives.

    Substitution: Halogenated, alkylated, and acylated derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and dimethylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    (2E)-3-(Dimethylamino)-1-phenylprop-2-EN-1-one: Similar structure but with a phenyl ring instead of a furan ring.

    (2E)-3-(Dimethylamino)-1-(2-thienyl)prop-2-EN-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-3-(Dimethylamino)-1-(2-pyridyl)prop-2-EN-1-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems that are not possible with similar compounds containing different aromatic rings.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFPCLBMUFJGR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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